2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-fluorobenzyl substituent at position 3 and an acetamide group linked to a furan-2-ylmethyl moiety. The thienopyrimidine core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c21-15-6-2-1-4-13(15)11-24-19(26)18-16(7-9-29-18)23(20(24)27)12-17(25)22-10-14-5-3-8-28-14/h1-9H,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFZYPEGZUKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity through various studies, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₃F N₂O₃S
- Molecular Weight : 302.34 g/mol
This compound features a thieno[3,2-d]pyrimidine core with a fluorobenzyl substituent and a furan moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following sections detail the findings from various research investigations.
In Vitro Studies
-
Cell Line Testing : The compound was tested against several cancer cell lines including:
- LN229 (glioblastoma)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by Annexin V/PI staining.
- Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells, indicating interference with cell cycle progression.
In Vivo Studies
In vivo efficacy was evaluated using xenograft models in mice:
- Mice treated with the compound showed a significant reduction in tumor volume compared to the control group.
- Histological analysis of tumor tissues indicated increased apoptosis and decreased proliferation markers (Ki-67) in treated tumors .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The thieno[3,2-d]pyrimidine core is known for its ability to interact with various biological targets.
- Substituents such as the fluorobenzyl group enhance lipophilicity and potentially increase cellular uptake.
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts with key targets involved in cancer progression:
| Compound | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| 2-[3-(2-fluorobenzyl)-...] | AURKA | -9.0 |
| 2-[3-(2-fluorobenzyl)-...] | VEGFR-2 | -8.7 |
These interactions suggest that the compound may inhibit pathways critical for tumor growth and angiogenesis .
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Combination Therapy : In combination with established chemotherapeutics, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
- Targeted Delivery Systems : Nanoparticle formulations incorporating this compound have been developed to improve bioavailability and targeted delivery to tumor sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the provided evidence:
Key Observations:
Core Heterocycle Variability: The thieno[3,2-d]pyrimidine core (target compound) differs from pyrazolo[3,4-d]pyrimidine () and pyrido[4,3-d]pyrimidine () in electronic properties and ring strain, affecting binding to kinase targets . Pyrazolo[4,3-c][1,2]benzothiazine derivatives () exhibit distinct sulfone groups, enhancing oxidative stability but reducing solubility compared to thienopyrimidines .
Substituent Effects: The 2-fluorobenzyl group is common in the target compound and ’s benzothiazine derivative. This substituent improves membrane permeability but may increase hepatotoxicity risks . Furan-2-ylmethyl acetamide (target) vs.
Bioactivity Trends: Pyrazolo-pyrimidine derivatives (e.g., ) show potent MEK/B-Raf inhibition (IC₅₀ < 50 nM) due to their planar aromatic cores . Thienopyrimidines (target) are less studied in the evidence, but analogous compounds demonstrate moderate kinase inhibition (IC₅₀ ~100–500 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
